2-(Aminooxy)-3-mercaptopropanoic acid

Physicochemical Properties Reactivity Bioconjugation

2-(Aminooxy)-3-mercaptopropanoic acid (CAS 54647-98-2) is a sulfur-containing, dual-functionalized propanoic acid derivative. Its structure is uniquely characterized by the concurrent presence of a carboxylic acid, a thiol, and an aminooxy group.

Molecular Formula C3H7NO3S
Molecular Weight 137.16 g/mol
Cat. No. B12851231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminooxy)-3-mercaptopropanoic acid
Molecular FormulaC3H7NO3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)ON)S
InChIInChI=1S/C3H7NO3S/c4-7-2(1-8)3(5)6/h2,8H,1,4H2,(H,5,6)
InChIKeyVSCNMYMXIAWYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminooxy)-3-mercaptopropanoic acid: A Heterobifunctional Building Block for Synthesis and Conjugation [1]


2-(Aminooxy)-3-mercaptopropanoic acid (CAS 54647-98-2) is a sulfur-containing, dual-functionalized propanoic acid derivative. Its structure is uniquely characterized by the concurrent presence of a carboxylic acid, a thiol, and an aminooxy group. It is not a standard amino acid and is classified as a research chemical used for synthesis and bioconjugation. The molecular formula is C3H7NO3S, with a molecular weight of 137.16 g/mol [1]. The compound is reported to have a pKa of ~4.0 for its carboxylic acid group and ~8.0 for its thiol group, and its structure is confirmed by SMILES notation NOC(CS)C(=O)O [1].

Why 2-(Aminooxy)-3-mercaptopropanoic acid Cannot Be Replaced by Common Analogs Like Aminooxyacetic Acid or Cysteine


The compounding of aminooxy, thiol, and carboxyl functionalities in a single small molecule creates a reactivity profile that is not reproducible by any single common analog. Aminooxyacetic acid (AOAA) lacks the thiol group, eliminating it from applications requiring orthogonal thiol-based chemistry . Similarly, 3-mercaptopropionic acid (3-MPA) and cysteine lack the aminooxy group, which is essential for highly selective oxime ligation at near-physiological pH . The specific pKa values for the thiol (~8.0) and carboxylic acid (~4.0) of 2-(Aminooxy)-3-mercaptopropanoic acid differ significantly from those of the standard amino acid cysteine (thiol ~8.3, carboxyl ~1.7), leading to distinct reactivities in aqueous buffers commonly used in biological assays [1]. This unique combination of chemical handles makes generic replacement with any single-function analog impossible for protocols requiring sequential or heterobifunctional conjugation.

Quantitative Evidence for 2-(Aminooxy)-3-mercaptopropanoic acid: Physicochemical Properties and Uses vs. Comparators


Comparison of pKa Values Against Analogous Thiols and Aminooxy Acids

The carboxylic acid and thiol groups of 2-(Aminooxy)-3-mercaptopropanoic acid exhibit distinct pKa values that differ significantly from common alternatives. The compound has a carboxylic acid pKa of ~4.0 and a thiol pKa of ~8.0 [1]. This is notably different from standard cysteine (pKa: COOH ~1.7, SH ~8.3, NH3+ ~10.5) and 3-mercaptopropionic acid (pKa: COOH ~4.3, SH ~10.2). The absence of a primary amine's high pKa (~10.5) prevents the compound from existing in a zwitterionic state at neutral pH, unlike common amino acids. The aminooxy group, present here, is also absent in cysteine and 3-MPA, providing a unique site for carbonyl-specific chemistry that is unavailable in these comparators .

Physicochemical Properties Reactivity Bioconjugation

Dual Reactive Group Presence vs. Single-Functionalized Analogs

2-(Aminooxy)-3-mercaptopropanoic acid provides two distinct, orthogonal reactive groups in a single molecule: an aminooxy group for chemoselective oxime bond formation and a thiol group for conjugate addition or metal binding. In contrast, aminooxyacetic acid (AOAA) contains only the aminooxy and carboxylic acid groups, and 2-(aminooxy)ethanethiol contains aminooxy and thiol but lacks the carboxylic acid [1]. The presence of a carboxylic acid allows for further derivatization into amides or esters, functionality which is absent in the ethanethiol analog. This trifunctional arrangement enables complex, sequential conjugation strategies (e.g., activate COOH for amidation, then use aminooxy for oxime ligation, then use thiol for native cysteine coupling) without the need for additional bifunctional linkers. A similar heterobifunctional linker, NH2-PEG3-thiol, is widely used but requires a much longer spacer arm and separate activation steps [2].

Bifunctional Linker Synthesis Oxime Ligation

Patent-Documented Use as an Intermediate for AOMK Warhead Synthesis

The target compound serves as the foundational building block for the synthesis of the 2,6-dimethylbenzoyloxymethyl ketone (AOMK) warhead, a critical component in irreversible activity-based probes for cysteine proteases . Literature and patents confirm the superiority of this compound class: one study showed a Z-Arg-Lys-AOMK probe displays nanomolar potency with 100-fold selectivity for cathepsin B at physiological pH 7.2 compared to pH 4.6 [1]. Another study compares AOMKs favorably to other warheads, finding them to be the most potent irreversible inhibitors of cruzipain, causing lysis of parasites at 20 µM [2]. The ability to construct such specific, irreversible probes is directly dependent on the availability of the aminooxy-mercaptopropanoic acid scaffold, which provides the necessary chemical architecture for both peptide attachment and the acyloxymethyl ketone reactive group. General thiol or aminooxy analogs cannot directly form this warhead without extensive re-synthesis.

Acyloxymethyl Ketone Protease Inhibitor Activity-Based Probe

Validated Application Scenarios for 2-(Aminooxy)-3-mercaptopropanoic acid Based on Evidence


Synthesis of pH-Selective Acyloxymethyl Ketone (AOMK) Activity-Based Probes

This compound is the primary starting material for synthesizing the AOMK warhead. As demonstrated in Section 3, probes built on this scaffold (e.g., Z-Arg-Lys-AOMK) can achieve 100-fold selectivity for cathepsin B at physiological pH over lysosomal pH [1]. Labs developing tools to image or inhibit cysteine proteases in cancer or neurodegenerative disease research should procure this compound as the foundational building block for creating highly selective, covalent probes.

Construction of Heterobifunctional Linkers for Bioorthogonal Conjugation

Its tri-functional structure (aminooxy, thiol, carboxyl) allows it to act as a compact, standalone heterobifunctional linker. Unlike its commercial analog Aminooxy-PEG3-thiol (MW >300), this compound (MW 137.16) creates much smaller conjugates [2]. This is critical for applications requiring minimal steric hindrance, such as developing PROTACs or attaching small molecules to antibodies where the linker size can critically affect pharmacodynamics. Its distinct pKa profile ensures predictable reactivity in aqueous buffers.

Chelation and Surface Functionalization of Metallic Nanoparticles

The documented pKa of the thiol group (~8.0) and carboxylic acid (~4.0) [3] makes this compound an excellent candidate for surface engineering of gold or silver nanoparticles in biomedical imaging. Its thiol group provides a stable anchor to the metal surface, the aminooxy group can subsequently capture targeting ligands (e.g., antibodies or peptides) via oxime ligation, and the carboxylic acid provides a handle for further functionalization with hydrophilic polymers like PEG. This sequential, orthogonal chemistry is impossible with standard thiol-peg-amines.

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